3,5-difluoro-N-methoxy-N-methylbenzamide
Overview
Description
3,5-Difluoro-N-methoxy-N-methylbenzamide is an organic compound with the molecular formula C₉H₉F₂NO₂ and a molecular weight of 201.17 g/mol . It is characterized by a central benzene ring substituted with fluorine atoms at positions 3 and 5, a methoxy group attached to the nitrogen atom of the amide functional group, and an amide functional group itself . This compound is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use.
Preparation Methods
The synthesis of 3,5-difluoro-N-methoxy-N-methylbenzamide involves several steps. One common method includes the reaction of 3,5-difluorobenzoic acid with N,O-dimethylhydroxylamine hydrochloride in the presence of triethylamine and 1-hydroxybenzotriazole (HOBT) in dichloromethane at 0°C . The reaction mixture is then allowed to warm to room temperature, and the product is purified by silica gel column chromatography . This method yields the desired compound as a yellow oil with a high purity .
Chemical Reactions Analysis
3,5-Difluoro-N-methoxy-N-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include water, acids, bases, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-Difluoro-N-methoxy-N-methylbenzamide has several applications in scientific research:
Organic Chemistry: It is used as a building block in the synthesis of various bioactive compounds, including fluorinated quinolines.
Medicinal Chemistry: Indole derivatives synthesized from this compound have shown diverse biological activities, such as antiviral, anti-inflammatory, anticancer, and antimicrobial properties.
Biochemistry: It acts as a potent inhibitor of phosphodiesterase 10A (PDE10A), an enzyme abundant in brain tissue.
Mechanism of Action
The mechanism of action of 3,5-difluoro-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. As a PDE10A inhibitor, it likely exerts its effects by modulating the levels of cyclic nucleotides in the brain, thereby influencing various signaling pathways. The methoxy and amide groups in the compound may participate in hydrogen bonding, affecting its interactions with other molecules and its biological properties.
Comparison with Similar Compounds
3,5-Difluoro-N-methoxy-N-methylbenzamide can be compared with other similar compounds, such as:
3,5-Difluorobenzamide: Lacks the methoxy and N-methyl groups, which may affect its reactivity and biological activity.
N-Methoxy-N-methylbenzamide: Lacks the fluorine atoms, which can influence the electronic properties of the benzene ring and its reactivity.
The presence of both fluorine atoms and the methoxy group in this compound makes it unique, as these substituents can significantly alter its chemical and biological properties .
Properties
IUPAC Name |
3,5-difluoro-N-methoxy-N-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c1-12(14-2)9(13)6-3-7(10)5-8(11)4-6/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGFTAKIGZFDQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=CC(=C1)F)F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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